molecular formula C19H15FN2O2S B2769247 N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide CAS No. 868377-02-0

N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide

Cat. No.: B2769247
CAS No.: 868377-02-0
M. Wt: 354.4
InChI Key: MYULGQNWCTXQPA-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. It would likely have the characteristic structure of benzothiazoles, with additional functional groups attached.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the nature of its functional groups and the conditions under which the reactions are carried out.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemical species .

Scientific Research Applications

Antitumor Properties

  • A series of benzothiazole derivatives have been identified as potent antitumor agents, showing selective cytotoxicity in vitro and in vivo. These compounds act through mechanisms that include induction of cytochrome P450 enzymes and biotransformation to active metabolites. For example, fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles exhibited potent cytotoxicity against certain cancer cell lines, with modifications around the benzothiazole nucleus designed to overcome metabolic inactivation and enhance antitumor efficacy (Hutchinson et al., 2001).

Imaging and Diagnostic Applications

  • Novel benzoxazole and benzothiazole derivatives have been evaluated as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease using positron emission tomography (PET). These compounds displayed high affinity for β-amyloid aggregates and demonstrated potential as imaging agents for detecting Aβ plaques in the living human brain (Cui et al., 2012).

Mechanistic Insights and Cellular Impact

  • Research into the cellular effects of benzothiazole compounds has shown that certain derivatives can induce cell cycle arrest and apoptosis through p53 activation and mitochondrial-dependent pathways. This indicates the potential of benzothiazole derivatives to regulate the balance between cell proliferation and apoptosis, offering insights into their mechanism of action and potential therapeutic applications (Kumbhare et al., 2014).

Antimicrobial Activity

  • Microwave-assisted synthesis of benzothiazole compounds has led to the discovery of analogs with promising antimicrobial activity. These studies reveal the significance of structural modifications in enhancing activity against various bacterial and fungal strains, highlighting the versatility of benzothiazole derivatives in developing new antimicrobial agents (Kamila et al., 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the biological system with which it interacts. Without specific information, it’s difficult to predict the exact mechanism of action.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemical compounds with appropriate safety precautions .

Properties

IUPAC Name

N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2S/c1-3-11-22-17-15(24-4-2)9-6-10-16(17)25-19(22)21-18(23)13-7-5-8-14(20)12-13/h1,5-10,12H,4,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYULGQNWCTXQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)F)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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